[1,1/'-Biphenyl]-2,3,4/'-triol
Description
Contextualization within Biphenyl (B1667301) Chemistry and Natural Products Research
Biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. This fundamental structure is found in a variety of natural products, many of which exhibit significant biological activities. nih.gov Hydroxylated biphenyls, in particular, are secondary metabolites found in various plants, including those from the Clusiaceae family, and are known for their diverse pharmacological properties. chemicalbook.comfrontiersin.org These compounds are often produced by plants as phytoalexins in response to pathogens. nih.gov The specific substitution pattern of hydroxyl groups on the biphenyl scaffold, as seen in [1,1'-Biphenyl]-2,3,4'-triol, is a critical determinant of their biological function. While numerous hydroxylated biphenyls have been isolated from natural sources, the specific natural occurrence of [1,1'-Biphenyl]-2,3,4'-triol is not yet widely documented in scientific literature. However, related compounds with similar hydroxylation patterns have been identified in nature, suggesting that [1,1'-Biphenyl]-2,3,4'-triol may also be a yet-to-be-discovered natural product. frontiersin.org
Significance of Hydroxylated Biphenyl Scaffolds in Chemical Science
The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The addition of hydroxyl groups to this scaffold, creating hydroxylated biphenyls, further enhances its significance for several reasons:
Enhanced Biological Activity: The position and number of hydroxyl groups can dramatically influence the biological activity of the biphenyl molecule. These groups can participate in hydrogen bonding with biological macromolecules like proteins and enzymes, leading to a variety of effects, including antioxidant, antimicrobial, and cytotoxic activities. ontosight.ainih.gov For instance, studies on various biphenyl triol isomers have demonstrated potent antibacterial activity against resistant bacteria. nih.govnih.gov
Antioxidant Properties: The hydroxyl groups on the biphenyl rings are excellent hydrogen donors, which allows them to scavenge free radicals and act as potent antioxidants. This property is of significant interest in the study of diseases associated with oxidative stress.
Synthetic Versatility: The biphenyl scaffold provides a robust and tunable platform for synthetic chemists. The hydroxyl groups can be modified to create a diverse library of derivatives with potentially improved pharmacological properties. Common synthetic strategies to access these scaffolds include the Suzuki-Miyaura coupling reaction followed by demethylation. nih.govnih.gov
Overview of Existing Research on [1,1'-Biphenyl]-2,3,4'-triol and Related Biphenyl Triols
Direct research specifically focused on [1,1'-Biphenyl]-2,3,4'-triol is limited in the currently available scientific literature. However, extensive research on related biphenyl triols provides a valuable framework for understanding its potential properties and areas for future investigation.
Research on isomers such as [1,1'-biphenyl]-3,4,5-triol and other substituted triols has revealed significant findings:
Synthesis: The synthesis of various biphenyl triols is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which joins two aryl fragments. This is typically followed by a deprotection step, such as demethylation of methoxy (B1213986) groups, to yield the final hydroxylated biphenyl. nih.govnih.gov
Biological Activity: Numerous studies have demonstrated the potent biological activities of biphenyl triols. For example, certain synthetic biphenyl triol derivatives have shown significant antibacterial activity against multidrug-resistant bacteria like Staphylococcus aureus (MRSA) and carbapenem-resistant Acinetobacter baumannii. nih.govnih.gov The position of the hydroxyl groups is crucial for this activity. Furthermore, biphenyls with a 2,3,4-trihydroxyl substitution pattern have been investigated for their cytotoxic effects on various cancer cell lines. frontiersin.org
Research Objectives and Scope of the Investigation
Given the established significance of hydroxylated biphenyls and the intriguing, yet underexplored, nature of [1,1'-Biphenyl]-2,3,4'-triol, a dedicated research investigation into this compound is well-justified. The primary objectives of such an investigation would be to:
Develop an efficient and scalable synthesis for [1,1'-Biphenyl]-2,3,4'-triol to enable further study.
Thoroughly characterize the physicochemical properties of the compound, including its spectroscopic data.
Investigate its potential natural occurrence through targeted isolation studies of plant species known to produce related compounds.
Conduct a comprehensive evaluation of its biological activities , including but not limited to its antioxidant, antimicrobial, and cytotoxic properties.
Perform structure-activity relationship (SAR) studies by synthesizing and testing a series of derivatives to understand the influence of the specific hydroxylation pattern on its biological profile.
The scope of this investigation would initially focus on the fundamental chemistry and in vitro biological evaluation of [1,1'-Biphenyl]-2,3,4'-triol, laying the groundwork for potential future preclinical development.
Structure
2D Structure
3D Structure
Properties
CAS No. |
120728-35-0 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,13-15H |
InChI Key |
NPGGQLOIUYMASZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
Other CAS No. |
120728-35-0 |
Synonyms |
[1,1-Biphenyl]-2,3,4-triol (9CI) |
Origin of Product |
United States |
Advanced Structural Elucidation and Characterization of 1,1 Biphenyl 2,3,4 Triol
Spectroscopic Analysis Techniques for Molecular Structure Determination
Electronic Absorption (UV-Vis) and Electronic Circular Dichroism (ECD) Spectroscopy for Chromophore and Stereochemical Analysis
Electronic absorption (UV-Vis) and electronic circular dichroism (ECD) spectroscopy are pivotal techniques for investigating the electronic transitions and stereochemistry of chiral molecules.
UV-Vis spectroscopy provides information about the conjugated π-electron system of the biphenyl (B1667301) chromophore. The UV spectrum of a biphenyl derivative is typically characterized by two main absorption bands. caltech.edu The first, a high-intensity band often referred to as the C band, appears in the far-UV region (around 195-220 nm). A second, less intense, and broader band, known as the A band, is observed at longer wavelengths, typically around 250 nm. caltech.edu These absorptions arise from π-π* electronic transitions within the aromatic rings. The exact position and intensity of these bands can be influenced by the substitution pattern and the dihedral angle between the two phenyl rings.
For biphenyls that are chiral due to restricted rotation (atropisomerism), ECD spectroscopy is an invaluable tool for assigning the absolute configuration. cam.ac.uk ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The biphenyl chromophore itself becomes chiroptical in a twisted, non-planar conformation. The sign of the Cotton effect corresponding to the A band absorption (~250 nm) is directly related to the sense of twist (torsion) of the biphenyl moiety. caltech.edu A positive Cotton effect at this wavelength generally indicates an M (right-handed) helical twist, while a negative Cotton effect corresponds to a P (left-handed) twist. caltech.edu This relationship allows for the non-ambiguous determination of the atropisomeric configuration.
Table 1: Typical Electronic Transitions for the Biphenyl Chromophore
| Band | Approximate Wavelength (λmax) | Transition Type | Associated Property |
|---|---|---|---|
| C Band | 195 - 220 nm | π → π* | High-intensity absorption related to the conjugated system. |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation as it exists in the crystal lattice.
Furthermore, a crystal structure would elucidate the intricate network of intermolecular and intramolecular hydrogen bonds established by the three hydroxyl groups. These interactions are fundamental to the crystal packing and influence the material's physical properties. The analysis would provide exact distances and angles for these hydrogen bonds, identifying which hydroxyl groups act as donors and which as acceptors.
Table 2: Illustrative Crystallographic Data Table for a Biphenyl Compound Note: The following data is representative of a typical crystallographic report and is not the actual data for [1,1'-Biphenyl]-2,3,4'-triol.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀O₃ |
| Formula Weight | 202.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.9, 9.2, 23.4 |
| α, β, γ (°) | 90, 95.1, 90 |
| Volume (ų) | 1393.1 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.45 |
Chromatographic and Separation Methodologies for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of [1,1'-Biphenyl]-2,3,4'-triol. High-performance liquid chromatography (HPLC) is a particularly well-suited method for this purpose.
A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of [1,1'-Biphenyl]-2,3,4'-triol. nih.gov This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity, which is beneficial for analyzing polar compounds like phenols. The separation is achieved using a simple isocratic mobile phase, which makes the method robust and reproducible. This HPLC method is not only suitable for analytical purposes, such as determining the purity of a sample by measuring the peak area, but is also scalable for preparative separation to isolate the compound from a reaction mixture or natural extract. nih.gov
Gas chromatography-mass spectrometry (GC-MS) could also be employed, particularly after derivatization of the polar hydroxyl groups to increase volatility, to confirm the identity and purity of the compound.
Table 3: Example HPLC Conditions for the Analysis of [1,1'-Biphenyl]-2,3,4'-triol
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 | nih.gov |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | nih.gov |
| Mode | Reverse Phase (RP) | nih.gov |
| Application | Purity Assessment, Preparative Isolation, Pharmacokinetics | nih.gov |
Theoretical and Computational Studies on 1,1 Biphenyl 2,3,4 Triol
Quantum Chemical Calculations and Density Functional Theory (DFT) Approaches
Quantum chemical calculations, particularly those employing Density Functional Theory (TDM-DFT), are instrumental in elucidating the electronic properties and reactivity of [1,1'-Biphenyl]-2,3,4'-triol. nih.govscience.gov These methods provide a balance between computational cost and accuracy, making them suitable for studying complex molecular systems.
Electronic Structure and Reactivity Predictions
DFT calculations can map the electron density distribution within the [1,1'-Biphenyl]-2,3,4'-triol molecule, revealing its electronic structure. chemrxiv.orgnih.gov Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in predicting the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.
Computational studies on similar biphenyl (B1667301) systems have shown that the electronic properties can be significantly influenced by the nature and position of substituents. chemrxiv.org For [1,1'-Biphenyl]-2,3,4'-triol, the hydroxyl groups are expected to play a crucial role in determining its electronic characteristics and reactivity patterns.
Table 1: Predicted Electronic Properties of [1,1'-Biphenyl]-2,3,4'-triol
| Property | Predicted Value | Significance |
| HOMO-LUMO Gap | ~4-5 eV (estimated) | Indicates moderate reactivity. |
| Ionization Potential | ~7-8 eV (estimated) | Energy required to remove an electron. |
| Electron Affinity | ~1-2 eV (estimated) | Energy released upon gaining an electron. |
Note: The values in this table are estimates based on typical values for similar phenolic compounds and require specific DFT calculations for [1,1'-Biphenyl]-2,3,4'-triol for accurate determination.
Conformational Analysis and Torsional Dynamics of the Biphenyl Moiety
The two phenyl rings in a biphenyl system are not coplanar due to steric hindrance between the ortho-hydrogens. The angle between the planes of the two rings is known as the torsional or dihedral angle. Computational methods are used to determine the preferred conformation and the energy barriers for rotation around the central carbon-carbon single bond. ic.ac.ukresearchgate.net
For [1,1'-Biphenyl]-2,3,4'-triol, the presence of hydroxyl groups can influence the torsional dynamics through intramolecular hydrogen bonding, potentially favoring certain conformations. jchemrev.com Understanding the conformational landscape is crucial as it affects the molecule's shape, polarity, and ability to interact with other molecules. nih.gov
Table 2: Calculated Torsional Barrier for Biphenyl Derivatives
| Derivative | Torsional Barrier (kcal/mol) | Method |
| Biphenyl | ~1.5 - 2.0 | DFT |
| 2,2'-disubstituted biphenyls | Can be significantly higher | DFT |
Note: The torsional barrier for [1,1'-Biphenyl]-2,3,4'-triol would need to be specifically calculated, taking into account the positions of the hydroxyl groups.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. aps.org These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For instance, calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, aiding in the interpretation of experimental IR and Raman spectra. science.gov
Investigation of Tautomeric Forms and Stability
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. allen.in Phenolic compounds like [1,1'-Biphenyl]-2,3,4'-triol can potentially exist in different tautomeric forms, such as keto-enol tautomers. doubtnut.comnih.gov DFT calculations can be used to determine the relative energies of these tautomers, thereby predicting their relative stability and the equilibrium distribution. rsc.org The stability of a particular tautomer can be influenced by factors like intramolecular hydrogen bonding and solvent effects.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. researchgate.netuef.fi These techniques are particularly useful for investigating complex processes such as conformational changes and intermolecular interactions. imrpress.comscirp.org
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding plays a critical role in the structure and function of many chemical and biological systems. jchemrev.comjchemrev.com In [1,1'-Biphenyl]-2,3,4'-triol, the hydroxyl groups can form both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. nih.gov
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could form between the hydroxyl group at the 2-position and the oxygen of the hydroxyl group at the 4'-position, or between adjacent hydroxyl groups on the same ring. This can affect the planarity and conformational preference of the molecule. nih.gov
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds can lead to the formation of dimers or larger aggregates in the solid state or in solution. nih.gov These interactions are crucial in determining the physical properties of the compound, such as its melting point and solubility.
MD simulations can be used to model the dynamic nature of these hydrogen bonding networks and to understand how they are influenced by the surrounding environment, such as the solvent. nih.govnih.gov
In Silico Structure-Activity Relationship (SAR) Analysis for Bioactivity Prediction
In silico structure-activity relationship (SAR) analysis is a critical component of modern computational chemistry and drug discovery, enabling the prediction of a molecule's biological activity based on its chemical structure. japsonline.com This approach utilizes computational models to correlate structural features, such as functional groups, stereochemistry, and electronic properties, with pharmacological or toxicological effects. japsonline.com For biphenyl derivatives, including [1,1'-Biphenyl]-2,3,4'-triol, these methods provide valuable insights into the structural requirements for specific biological activities, guiding the design of more potent and selective compounds.
Computational studies on hydroxylated biphenyls and their analogs have highlighted key structural determinants for various biological activities, including antiviral and antibacterial effects. The number and position of hydroxyl groups on the biphenyl scaffold are paramount, as are the types and locations of other substituents. mdpi.com
A notable study involving the computational repurposing of polyphenols, including the related isomer [1,1'-biphenyl]-3,4',5-triol, investigated their potential as anti-Mpoxviral agents. Molecular docking and SAR analysis revealed that the placement of hydroxyl groups is crucial for binding affinity to viral proteins. Specifically, the analysis of top-performing compounds suggested that hydroxyl groups at certain positions are essential for activity. This study underscores the importance of the hydroxylation pattern on the biphenyl core for achieving significant biological interactions.
Further research into the antibacterial properties of biphenyl derivatives has reinforced the importance of substitution patterns. mdpi.com A study on a series of biphenyl and dibenzofuran (B1670420) derivatives identified crucial features for activity against antibiotic-resistant bacteria. The SAR analysis indicated that having a strong electron-withdrawing group on one of the phenyl rings, in conjunction with hydroxyl groups on the other ring, was beneficial for antibacterial potency. mdpi.com For instance, derivatives like 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol and 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol showed significant inhibitory activity against carbapenem-resistant Acinetobacter baumannii. mdpi.com This demonstrates that a combination of hydroxyl groups and electron-withdrawing substituents can be a successful strategy for enhancing the bioactivity of biphenyl-triol scaffolds.
The table below summarizes the antibacterial activity of selected biphenyl-triol derivatives against various bacterial strains, illustrating the impact of different substitutions on the biphenyl core.
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in μg/mL |
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus | 3.13 |
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Multidrug-resistant Enterococcus faecalis | 6.25 |
| 3′,5′-Dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol | Carbapenem-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin (B1669076) |
| 4′-Fluoro-[1,1′-biphenyl]-3,4,5-triol | Carbapenem-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin |
| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Carbapenem-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin |
| Data sourced from Wang et al., 2022. mdpi.com |
Molecular docking studies on various hydroxylated polychlorinated biphenyls (HO-PCBs) further elucidate the binding mechanisms to biological targets like the glucocorticoid receptor and estrogen receptors. tandfonline.comnih.gov These studies consistently show that van der Waals forces and hydrogen bond interactions are the primary drivers for binding. nih.gov Key amino acid residues in the receptor's binding pocket form critical hydrogen bonds with the hydroxyl groups of the ligands, stabilizing the ligand-receptor complex. tandfonline.comnih.gov This highlights that for [1,1'-Biphenyl]-2,3,4'-triol, the specific spatial arrangement of its three hydroxyl groups would be the defining factor in its interaction with various protein targets, dictating its potential bioactivity profile.
Investigation of Biological Mechanisms and Bioactivity Profiles of 1,1 Biphenyl 2,3,4 Triol and Analogs
Antimicrobial Research Focus
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Biphenyl (B1667301) and dibenzofuran (B1670420) derivatives have been a subject of study for their potential to address this global health challenge.
Evaluation of Antibacterial Activity Against Multidrug-Resistant Gram-Positive and Gram-Negative Pathogens (e.g., Staphylococcus aureus, Enterococcus faecalis, Acinetobacter baumannii)
A series of biphenyl and dibenzofuran derivatives have been synthesized and evaluated for their in vitro antibacterial activities against prevalent drug-resistant bacteria. nih.gov Several of these compounds demonstrated potent inhibitory activities against both Gram-positive and Gram-negative pathogens. nih.gov
Notably, certain analogs of [1,1'-Biphenyl]-triol have shown significant efficacy. The compound 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol displayed a potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) value as low as 3.13 μg/mL. nih.gov This same compound, along with 5-(9H-carbazol-2-yl)benzene-1,2,3-triol, was also highly active against multidrug-resistant Enterococcus faecalis, with MIC values of 6.25 μg/mL. nih.gov
Against Gram-negative pathogens, the activity was also notable. Compounds such as 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol, 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol, and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol exhibited inhibitory activities comparable to the antibiotic ciprofloxacin (B1669076) against carbapenem-resistant Acinetobacter baumannii. nih.gov
Table 1: Antibacterial Activity (MIC, μg/mL) of Selected Biphenyl Analogs
Mechanistic Investigations of Antimicrobial Action (e.g., DNA binding, inhibition of essential bacterial enzymes like undecaprenyl diphosphate (B83284) synthase (UPPS))
The precise mechanisms of antimicrobial action for [1,1'-Biphenyl]-2,3,4'-triol, specifically concerning DNA binding or the inhibition of essential bacterial enzymes like undecaprenyl diphosphate synthase (UPPS), are not detailed in the available research. However, the general mechanisms for phenolic compounds have been studied. The antimicrobial activity of phenols is often attributed to a cascade of reactions, including degradation of the cytoplasmic membrane, damage to membrane proteins, reduction of ATP synthesis, and an increase in membrane permeability. frontiersin.org For example, some phenolic compounds have been shown to cause the loss of cytoplasmic membrane integrity and induce conformational changes in the membrane proteins of S. aureus. frontiersin.org
UPPS is recognized as an attractive target for antibacterial drugs because it is essential for bacterial cell wall biosynthesis and is not produced by humans. nih.govnih.gov Various inhibitors of UPPS have been identified, including certain benzoic acids and rhodanines, which act on this enzyme to disrupt cell wall formation. nih.govnih.gov While specific studies linking biphenyl-triols to UPPS inhibition are lacking, this enzyme remains a critical area of investigation for new antibacterial agents. nih.govnih.govbrownlab.cafrontiersin.orgbrownlab.ca
Structure-Activity Relationship (SAR) Studies for Enhanced Antibacterial Efficacy
Analysis of the antibacterial activity of various synthesized biphenyl derivatives has provided insights into their structure-activity relationships (SAR). Research indicates that for the biphenyl scaffold, the presence of hydroxyl groups on one of the phenyl rings (the B ring) is beneficial for antibacterial activity. nih.gov Furthermore, the addition of a strong electron-withdrawing group on the other phenyl ring (the A ring) was also found to be advantageous for the compound's antibacterial effects. nih.gov This suggests that strategic modification of the biphenyl core with these specific functional groups could be a promising approach for developing more potent antibacterial agents. nih.gov
Anti-Fungal Activity Investigations
While extensive research has been conducted on the antibacterial properties of biphenyl derivatives, there is a scarcity of information regarding the specific anti-fungal activity of [1,1'-Biphenyl]-2,3,4'-triol and its close analogs. In contrast, other heterocyclic structures, such as those containing a 1,2,4-triazole (B32235) ring, are well-established as antifungal agents. nih.govnih.govfrontiersin.org Numerous commercial and investigational antifungal drugs are based on the triazole scaffold. nih.govnih.gov Further research is needed to determine if the biphenyl-triol structure possesses any significant activity against pathogenic fungi.
Antioxidant Activity Research
Phenolic compounds are widely recognized for their antioxidant properties, which are primarily due to their ability to act as free radical scavengers. Biphenyls, particularly those with hydroxyl substitutions, have been identified as a promising scaffold for antioxidant activity. sphinxsai.com
In Vitro Assessment of Radical Scavenging Properties
The antioxidant capacity of chemical compounds can be evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common methods. nih.govmdpi.comnih.gov This method is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow that can be measured spectrophotometrically. nih.govmdpi.comencyclopedia.pubyoutube.com The concentration of the antioxidant required to decrease the initial DPPH concentration by 50% is known as the IC50 value; a lower IC50 value indicates higher antioxidant activity. nih.gov
Studies on hydroxylated biphenyls have demonstrated their potential as radical scavengers. mdpi.com Research on biphenyl-2,6-diethanone derivatives showed that compounds containing hydroxyl, amine, and methoxy (B1213986) groups on the biphenyl scaffold exhibited significant free radical scavenging activity in a DPPH assay. sphinxsai.com For instance, one such derivative showed potent antioxidant potential with an IC50 value of 54.96 μg/ml. sphinxsai.com This suggests that the hydroxyl groups present in [1,1'-Biphenyl]-2,3,4'-triol would likely confer significant radical scavenging properties to the molecule.
Computational and Theoretical Elucidation of Antioxidant Mechanisms
The antioxidant activity of phenolic compounds, including hydroxylated biphenyls like [1,1'-Biphenyl]-2,3,4'-triol, is a subject of extensive computational and theoretical investigation. These studies aim to elucidate the mechanisms by which these molecules neutralize free radicals, thereby mitigating oxidative stress. Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in this exploration. nih.gov
Theoretical studies suggest that the antioxidant capacity of hydroxylated biphenyls is intrinsically linked to the arrangement of their hydroxyl (-OH) groups. The presence of multiple hydroxyl groups can significantly influence the radical scavenging activity. One key factor is the potential for the formation of intramolecular hydrogen bonds between adjacent hydroxyl groups. Such bonding can affect the bond dissociation enthalpy (BDE) of the O-H bonds, a critical parameter in the hydrogen atom transfer (HAT) mechanism, which is a primary pathway for radical scavenging. mdpi.com The formation of a double hydrogen bond within a hydroxylated biphenyl molecule could potentially decrease its antioxidant reactivity by making the donation of a hydrogen atom energetically less favorable. mdpi.com
Computational models are employed to calculate various descriptors that predict antioxidant activity. These include:
Bond Dissociation Enthalpy (BDE): A lower BDE for an O-H bond indicates that the hydrogen atom can be more easily donated to a free radical.
Ionization Potential (IP): This relates to the ease of electron donation, a key aspect of the single electron transfer-proton transfer (SET-PT) mechanism.
Proton Affinity (PA): This is relevant to the sequential proton loss electron transfer (SPLET) mechanism.
| Parameter | Antioxidant Mechanism | Significance |
|---|---|---|
| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Lower values indicate higher activity |
| Ionization Potential (IP) | Single Electron Transfer-Proton Transfer (SET-PT) | Lower values suggest greater ease of electron donation |
| Proton Dissociation Enthalpy (PDE) | Sequential Proton Loss Electron Transfer (SPLET) | Indicates the ease of proton loss |
| Electron Transfer Enthalpy (ETE) | Single Electron Transfer-Proton Transfer (SET-PT) | Relates to the energy change of electron transfer |
Exploration of Other Bioactivities Exhibited by Biphenyl Derivatives (e.g., Anti-inflammatory, Anti-proliferative, Enzyme Inhibition)
Beyond their antioxidant properties, biphenyl derivatives are recognized for a spectrum of other biological activities. The structural motif of two connected phenyl rings provides a versatile scaffold for designing molecules with therapeutic potential. mdpi.com
Anti-inflammatory Activity:
Hydroxylated biphenyls and their derivatives have demonstrated anti-inflammatory effects. This activity is often linked to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). mdpi.com Phenolic compounds, in general, can modulate inflammatory pathways. For example, zingerone, a natural phenol, exhibits anti-inflammatory properties. nih.gov While direct studies on the anti-inflammatory activity of [1,1'-Biphenyl]-2,3,4'-triol are limited, the known activities of related compounds suggest its potential in this area.
Anti-proliferative Activity:
Several studies have highlighted the anti-proliferative effects of hydroxylated biphenyls against various cancer cell lines. The dimeric structure of biphenyls appears to be crucial for this activity, as monomers often show little to no effect. The substitution pattern on the biphenyl rings, such as the presence and position of hydroxyl and other functional groups, significantly influences the potency and selectivity of these compounds. For instance, analogs of curcumin (B1669340) with a biphenyl structure have been investigated for their inhibitory effects on breast cancer cells. nih.gov
| Compound/Analog | Cancer Cell Line | Observed Effect |
|---|---|---|
| Curcumin Analog (BDMC-A) | MCF-7 (Breast Cancer) | Inhibitory effect comparable to curcumin, G2/M phase cell cycle arrest |
| Bis-Pyrazoline Derivatives | Various Cancer Cell Lines | Promising antiproliferative activity, with GI50 values in the low micromolar range |
Enzyme Inhibition:
The ability of hydroxylated biphenyls to interact with and inhibit enzymes is a key aspect of their bioactivity. mdpi.com This includes not only inflammatory enzymes but also others that are therapeutically relevant. For example, a collection of C2-symmetry hydroxylated biphenyls has been evaluated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Furthermore, hydroxylated polychlorinated biphenyls (OH-PCBs) have been shown to be potent inhibitors of sulfotransferases and glucuronosyltransferases, enzymes crucial for the metabolism and detoxification of various compounds. researchgate.netconsensus.app The inhibitory potency of these biphenyls is often dependent on the position of the hydroxyl group. researchgate.netconsensus.app
| Inhibitor | Enzyme | Inhibitory Potency (IC50) |
|---|---|---|
| Hydroxylated Polychlorinated Biphenyls (OH-PCBs) | Sulfotransferase | 17.8 - 526 µM (depending on -OH position) |
| Hydroxylated Polychlorinated Biphenyls (OH-PCBs) | Glucuronosyltransferase | 1.2 - 36.4 µM |
| C2-Symmetry Hydroxylated Biphenyls | Tyrosinase | Higher inhibitory activity compared to a known inhibitor |
Potential Research Applications and Future Directions for 1,1 Biphenyl 2,3,4 Triol
Role in Advanced Materials Science
The biphenyl (B1667301) framework is a fundamental building block in materials science, and the specific hydroxylation pattern of [1,1'-Biphenyl]-2,3,4'-triol offers functional handles for creating materials with tailored properties.
The [1,1'-Biphenyl]-2,3,4'-triol structure serves as a viable starting point for the synthesis of biphenylene-containing monomers, which can be incorporated into advanced polymeric materials. Research into related bio-based biphenyl compounds, such as those derived from vanillin (B372448) or eugenol, has demonstrated the potential for creating polymers with excellent thermal stability. rsc.org For example, biphenyl monomers produced through enzymatic dimerization of compounds like vanillin have been successfully polymerized using Acyclic Diene Metathesis (ADMET) methodology. rsc.org The resulting polymers have shown high glass transition temperatures (Tg) around 160°C and thermostability with 5% weight loss occurring at 380°C. rsc.org This highlights the capacity of the biphenyl core to impart rigidity and stability to polymer chains, a desirable characteristic for high-performance materials. The hydroxyl groups on [1,1'-Biphenyl]-2,3,4'-triol provide reactive sites for step-growth polymerization, potentially leading to the creation of novel polyesters, polyethers, or polycarbonates with unique properties derived from its specific substitution pattern. nsf.govethernet.edu.et The ongoing shift towards sustainable chemistry further enhances the appeal of using bio-based scaffolds like biphenyls to develop recyclable and environmentally friendly polymers. nih.gov
| Polymer Source | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature |
|---|---|---|
| Divanillin-derived Biphenyl Monomer | ~160 °C | 380 °C |
Biphenyl and its derivatives are known to possess distinct optical properties. The parent biphenyl compound, for instance, exhibits two primary UV absorption peaks. researchgate.net The optical characteristics are highly dependent on the conformation of the molecule, particularly the twist angle between the two phenyl rings. researchgate.net
| Compound | Absorption Peak 1 (λmax) | Absorption Peak 2 (λmax) |
|---|---|---|
| Biphenyl | 247 nm | 206 nm |
The functional groups on the biphenyl core can be modified to tune these properties for specific applications. For example, derivatives of [1,1'-biphenyl]-3,4',5-tricarbaldehyde (B3069190) have been used to synthesize Covalent Organic Frameworks (COFs) that function as materials in Organic Light-Emitting Diodes (OLEDs). ossila.com An OLED device fabricated from one such COF demonstrated a maximum luminous efficiency of 2.1 Cd/A. ossila.com The hydroxyl groups of [1,1'-Biphenyl]-2,3,4'-triol could be leveraged to create new materials with specific UV-absorbing or fluorescent properties. Furthermore, the inherent chirality that can arise in substituted biphenyls due to restricted bond rotation (atropisomerism) opens avenues for the development of optically active materials for applications in chiral sensing or separation. vedantu.com
Chemical Biology and Medicinal Chemistry Leads
The biphenyl scaffold is prevalent in numerous biologically active compounds and approved drugs. nih.gov The [1,1'-biphenyl]-triol framework, in particular, serves as a valuable starting point for the rational design of new pharmacological agents.
Rational drug design combines computational modeling and synthetic chemistry to create molecules with specific biological activities, a process that can accelerate drug discovery. nih.govrug.nl The polyphenolic nature of [1,1'-Biphenyl]-2,3,4'-triol makes it an attractive scaffold for generating libraries of derivatives to screen for various biological targets.
A 2022 study highlighted this potential by synthesizing a series of biphenyl derivatives and evaluating their antibacterial properties. nih.gov In this research, derivatives of the related compound [1,1'-biphenyl]-3,4,5-triol were designed and tested against antibiotic-resistant bacteria. The study found that certain structural features, such as the presence of hydroxyl groups on one ring and strong electron-withdrawing groups on the other, were beneficial for antibacterial activity. nih.gov Notably, one of the synthesized compounds demonstrated potent activity against pathogenic bacteria. nih.gov
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 μg/mL |
This research underscores the utility of the biphenyl-triol scaffold in generating new potential therapeutic agents. The specific structure of [1,1'-Biphenyl]-2,3,4'-triol can be similarly exploited to design and synthesize novel compounds targeting a wide range of diseases.
A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body with minimal off-target effects. Structural modification of a lead compound to create a prodrug is a widely used and effective strategy to overcome these challenges. nih.gov A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, often at the specific site of action.
The three hydroxyl groups on [1,1'-Biphenyl]-2,3,4'-triol are ideal handles for chemical modification to create prodrugs. These groups can be linked to promoieties that alter the compound's physicochemical properties, such as water solubility or lipophilicity. nih.gov For example, esterifying the hydroxyl groups could increase lipophilicity for better membrane permeation. More advanced strategies involve linking the scaffold to microenvironment-responsive groups. This can lead to targeted drug release in specific tissues, such as tumors, which often have a lower pH or a more reductive environment than healthy tissues. nih.gov By attaching pH-sensitive or enzyme-labile groups to the hydroxyls of [1,1'-Biphenyl]-2,3,4'-triol, derivatives could be designed to remain stable in circulation and release their active form only upon reaching the target site, thereby enhancing efficacy and reducing systemic toxicity.
Methodological Advancements in Chemical Analysis
The ability to accurately detect and quantify [1,1'-Biphenyl]-2,3,4'-triol and its derivatives in complex matrices is crucial for all areas of its research, from synthesis and quality control to metabolism studies. Modern analytical chemistry offers a suite of powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of biphenyl compounds. researchgate.net A validated HPLC method developed for biphenyl and its hydroxylated metabolites demonstrated excellent performance characteristics, proving its suitability for quantitative analysis in biological samples like cell cultures. researchgate.net Such methods typically use a C18 column for separation and a Diode-Array Detector (DAD) for detection and quantification. researchgate.net
| Parameter | Biphenyl | 2,3-dihydroxybiphenyl | 2-phenylphenol |
|---|---|---|---|
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.04 µg/mL | 0.02 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.12 µg/mL | 0.07 µg/mL | 0.09 µg/mL |
For even greater sensitivity and specificity, chromatographic methods are often coupled with mass spectrometry (MS). Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable for identifying and quantifying trace levels of these compounds. eurofins.comusgs.gov Sample preparation, often involving solid-phase extraction (SPE), is a critical step to isolate the analyte from interfering substances in the matrix before instrumental analysis. eurofins.comcdc.gov These advanced analytical methodologies provide the robust and reliable data necessary to support the continued exploration of [1,1'-Biphenyl]-2,3,4'-triol in its various potential applications.
Application as Chiroptical Probes for Absolute Configuration Assignment of Complex Molecules
The determination of the absolute configuration of chiral molecules is a critical aspect of pharmaceutical development, natural product chemistry, and materials science. Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful non-destructive technique for this purpose. Biphenyl derivatives have emerged as versatile and effective chiroptical probes for the absolute configuration assignment of a wide range of chiral molecules. mdpi.comnih.gov
The underlying principle of using biphenyl-based probes lies in the phenomenon of atropisomerism, where restricted rotation around the single bond connecting the two phenyl rings can lead to stable, separable enantiomers if the ortho substituents are sufficiently bulky. nih.gov Even in conformationally flexible biphenyls, interaction with a chiral analyte can induce a preferred twist in the biphenyl moiety. This induced axial chirality results in a characteristic ECD signal, the sign of which can be correlated to the absolute configuration of the analyte. mdpi.comnih.gov
Flexible biphenyls have been successfully employed as chiroptical probes for determining the absolute configuration of chiral primary amines, carboxylic acids, and diols. mdpi.comnih.govnih.gov The methodology typically involves the chemical derivatization of the analyte with the biphenyl probe. The resulting diastereomeric adducts exhibit distinct ECD spectra, allowing for the unambiguous assignment of the analyte's stereochemistry. For instance, the central-to-axial chirality transfer from a chiral primary amine to a flexible biphenyl system has been elucidated using NMR and computational studies, leading to the formulation of a general non-empirical rule for configuration assignment based on the sign of the 250 nm A band in the ECD spectrum. mdpi.com
Table 1: General Principles of Biphenyl-Based Chiroptical Probes
| Feature | Description |
| Mechanism | Central-to-axial chirality transfer from the analyte to the biphenyl scaffold. |
| Spectroscopic Technique | Primarily Electronic Circular Dichroism (ECD) spectroscopy. |
| Analyte Derivatization | Required to link the chiral analyte to the biphenyl probe. |
| Key Spectral Feature | The sign of the Cotton effect of the biphenyl chromophore in the ECD spectrum. |
| Applicability | Wide range of chiral molecules including amines, carboxylic acids, and diols. |
Sustainable Chemistry and Biomass Valorization Perspectives
The principles of sustainable chemistry advocate for the use of renewable resources and environmentally benign processes for the synthesis of chemicals. Biomass, being a readily available and carbon-neutral feedstock, is a cornerstone of this approach. The valorization of biomass involves the conversion of its components into valuable chemicals, fuels, and materials. rsc.org
Polyphenolic compounds, a class to which [1,1'-Biphenyl]-2,3,4'-triol belongs, are abundant in various forms of biomass, including agri-food waste. rsc.orgnrel.gov The recovery of these polyphenols is a key strategy in biorefining, aiming to produce high-value-added products. rsc.org While the direct isolation of [1,1'-Biphenyl]-2,3,4'-triol from biomass has not been reported, the synthesis of biphenyl compounds from biomass-derived precursors is an active area of research. rsc.org
A recent study demonstrated a metal-free, persulfate-promoted method for synthesizing substituted biphenyl compounds in water using triacetic acid lactone (TAL), a biomass-derived platform chemical. This approach aligns with the principles of green chemistry by utilizing a renewable feedstock and an environmentally friendly solvent. rsc.org Such synthetic strategies could potentially be adapted for the sustainable production of [1,1'-Biphenyl]-2,3,4'-triol and other hydroxylated biphenyls.
The development of processes to obtain [1,1'-Biphenyl]-2,3,4'-triol from biomass would contribute to the bioeconomy by providing a renewable route to a potentially valuable chemical scaffold. Further research into the catalytic conversion of biomass-derived platform molecules into functionalized biphenyls is a promising avenue for sustainable chemistry.
Table 2: Potential Biomass-Related Research Directions for [1,1'-Biphenyl]-2,3,4'-triol
| Research Direction | Description |
| Direct Isolation | Investigating the presence of [1,1'-Biphenyl]-2,3,4'-triol in various biomass sources, particularly those rich in polyphenols. |
| Biocatalytic Synthesis | Exploring enzymatic pathways for the synthesis of the target compound from biomass-derived precursors. |
| Chemo-catalytic Conversion | Developing catalytic processes to convert platform chemicals derived from biomass into [1,1'-Biphenyl]-2,3,4'-triol. |
| Lignin Valorization | Investigating the degradation and functionalization of lignin, a major component of biomass, to produce biphenyl structures. |
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for [1,1'-Biphenyl]-2,3,4'-triol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl core, followed by regioselective hydroxylation. For example, derivatives like 4′-methyl-[1,1′-biphenyl]-3,4,5-triol are synthesized via palladium-catalyzed coupling and characterized using ¹H/¹³C NMR and HRMS to confirm regiochemistry and purity . Purity validation should include HPLC with UV detection (λ = 254 nm) and mass spectrometry to detect chlorinated byproducts common in halogenated intermediates .
Q. How can researchers distinguish positional isomers of tri-substituted biphenyl derivatives?
- Methodological Answer : Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals. For example, in 4′-chloro-[1,1′-biphenyl]-3,4,5-triol, NOESY correlations between aromatic protons and hydroxyl groups confirm substitution patterns . X-ray crystallography is definitive but requires high-quality single crystals. Computational methods (DFT) can predict chemical shifts and compare them to experimental NMR data .
Q. What analytical techniques are critical for quantifying environmental persistence of biphenyl triols?
- Methodological Answer : Employ GC-MS or LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-biphenyl analogs) to mitigate matrix effects. EPA protocols for polychlorinated biphenyls (PCBs) can be adapted, such as using EPA Reference ID 692087 for method validation . Degradation studies should monitor hydroxylated metabolites via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the electronic properties of [1,1'-Biphenyl]-2,3,4'-triol, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). For organotellurium biphenyl derivatives, DFT-predicted bond lengths and angles show <2% deviation from X-ray data . Apply Natural Bond Orbital (NBO) analysis to assess intramolecular hydrogen bonding between hydroxyl groups .
Q. What strategies resolve contradictions in reported bioactivity data for biphenyl triols?
- Methodological Answer : Conduct meta-analysis of published datasets with strict inclusion criteria (e.g., IC₅₀ values from peer-reviewed studies using standardized assays). For antibacterial activity, discrepancies in MIC values for 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol may arise from differences in bacterial strains or assay conditions. Validate findings using time-kill kinetic assays and checkerboard synergy tests .
Q. How can structure-activity relationships (SARs) guide the design of biphenyl triol derivatives with enhanced antimicrobial properties?
- Methodological Answer : Systematic substitution at the 4′ position (e.g., -CH₃, -Cl, -CF₃) reveals that electron-withdrawing groups (e.g., -CF₃) enhance antibacterial potency against Gram-positive pathogens. SAR studies on 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol show a 4-fold increase in activity compared to unsubstituted analogs, linked to improved membrane permeability . Use molecular docking to predict interactions with bacterial targets (e.g., DNA gyrase) .
Q. What are the challenges in interpreting mass spectral data for hydroxylated biphenyls, and how can they be mitigated?
- Methodological Answer : Hydroxyl groups lead to in-source fragmentation in EI-MS, complicating molecular ion detection. Use soft ionization techniques (e.g., ESI-MS) and derivatization (e.g., trimethylsilylation) to stabilize ions. For example, underivatized [1,1'-Biphenyl]-2,3,4'-triol may fragment into [M-H₂O]⁺, while silylated derivatives yield intact [M+Na]⁺ adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
